molecular formula C23H30N2O4 B247765 1-[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone

1-[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone

Cat. No. B247765
M. Wt: 398.5 g/mol
InChI Key: UUGLXRSOXMMLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as EMA-401 and has been studied extensively for its ability to alleviate chronic pain.

Mechanism of Action

The mechanism of action of EMA-401 involves the blocking of the Nav1.7 sodium channel, which is responsible for transmitting pain signals. This channel is highly expressed in sensory neurons and plays a crucial role in the development and maintenance of chronic pain.
Biochemical and Physiological Effects:
EMA-401 has been shown to have a significant impact on the biochemical and physiological processes involved in chronic pain. By blocking the Nav1.7 sodium channel, EMA-401 reduces the transmission of pain signals, leading to a reduction in pain perception. This compound has also been shown to have anti-inflammatory effects, which further contribute to its pain-relieving properties.

Advantages and Limitations for Lab Experiments

EMA-401 has several advantages for lab experiments, including its high potency and specificity for the Nav1.7 sodium channel. However, this compound also has some limitations, including its poor solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on EMA-401. One area of focus is the development of more stable and soluble formulations of this compound, which would make it easier to work with in lab experiments and potentially improve its therapeutic efficacy. Another area of research is the identification of other potential targets for EMA-401, which could expand its potential therapeutic applications beyond chronic pain. Overall, the continued study of EMA-401 holds significant promise for the development of new and effective treatments for chronic pain.

Synthesis Methods

The synthesis of 1-[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone involves a multi-step process that includes the reaction of 3-ethoxy-4-methoxybenzaldehyde with piperazine in the presence of acetic acid. The resulting product is then reacted with p-tolyl magnesium bromide to form the final compound.

Scientific Research Applications

EMA-401 has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Research has shown that this compound is effective in alleviating neuropathic pain, which is often difficult to manage with traditional pain medications. EMA-401 works by blocking the Nav1.7 sodium channel, which is responsible for transmitting pain signals.

properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C23H30N2O4/c1-4-28-22-15-19(7-10-21(22)27-3)16-24-11-13-25(14-12-24)23(26)17-29-20-8-5-18(2)6-9-20/h5-10,15H,4,11-14,16-17H2,1-3H3

InChI Key

UUGLXRSOXMMLNK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.